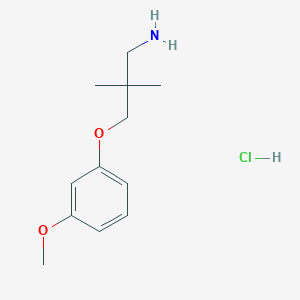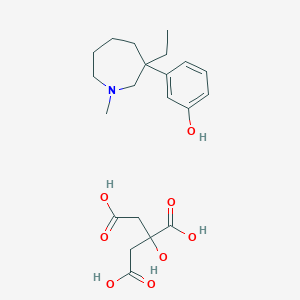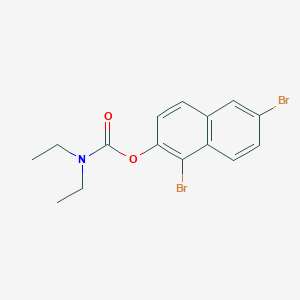![molecular formula C15H15N3O4 B2356187 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide CAS No. 1207055-30-8](/img/structure/B2356187.png)
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C20H19N5O3 . It is also known by other names such as GSK2982772 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a methyl group, an isoxazole ring, a carboxamide group, and a tetrahydrobenzo[f][1,4]oxazepin ring . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of the compound is 377.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Antimicrobial Properties
The derivatives of 1,3-diazole (imidazole) have shown significant antimicrobial activity. This compound could potentially serve as an antimicrobial agent due to its unique structure. Researchers can investigate its effectiveness against various bacteria, fungi, and other pathogens. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .
Anti-Inflammatory Activity
Imidazole derivatives have been explored for their anti-inflammatory properties. This compound might modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis, asthma, or inflammatory bowel diseases. Investigating its effects on immune cells and cytokine production would be valuable .
Antitumor Potential
Given the importance of heterocyclic compounds in cancer research, this compound could be evaluated for its antitumor activity. Researchers can assess its effects on cancer cell lines, tumor growth, and apoptosis pathways. Understanding its interactions with specific molecular targets may reveal novel therapeutic strategies .
Antidiabetic Effects
Imidazole derivatives have been investigated for their potential in managing diabetes. This compound might influence glucose metabolism, insulin sensitivity, or pancreatic function. Preclinical studies could explore its impact on blood glucose levels and insulin signaling pathways .
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Researchers can assess its ability to scavenge free radicals, protect against oxidative stress, and prevent cellular damage. In vitro and in vivo experiments would provide valuable insights .
Antiviral Applications
Considering the global importance of antiviral drugs, this compound could be screened for antiviral activity. Researchers can test its efficacy against specific viruses, such as influenza, herpes, or HIV. Mechanistic studies would help elucidate its mode of action .
Ulcerogenic Effects
While this may seem counterintuitive, understanding the compound’s ulcerogenic potential is essential. Some drugs cause gastrointestinal ulcers, and investigating whether this compound exhibits such effects would be informative for drug safety profiles .
Other Biological Activities
Exploring additional activities, such as antipyretic, antiallergic, or antihelmintic effects, could reveal further applications. Researchers can design experiments to evaluate these properties and expand our understanding of this intriguing compound .
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biological activities This suggests that this compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level
properties
IUPAC Name |
5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-12(17-22-9)14(19)16-10-3-4-13-11(8-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJCOZSQVTJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)





![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)